molecular formula C9H11NO3 B8787620 (2-Hydroxybenzyl)glycine CAS No. 2233-84-3

(2-Hydroxybenzyl)glycine

Cat. No.: B8787620
CAS No.: 2233-84-3
M. Wt: 181.19 g/mol
InChI Key: FZQZIWPHRQKFPS-UHFFFAOYSA-N
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Description

N-(2-Hydroxybenzyl)-glycine is an organic compound that features a glycine molecule bonded to a 2-hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxybenzyl)-glycine typically involves the reaction of glycine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(2-Hydroxybenzyl)-glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxybenzyl)-glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(2-Hydroxybenzyl)-glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-Hydroxybenzyl)-glycine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can disrupt the function of metalloenzymes and other metal-dependent processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxybenzyl)alanine
  • N-(2-Hydroxybenzyl)ethylenediamine
  • N-(2-Hydroxybenzyl)aspartate

Uniqueness

N-(2-Hydroxybenzyl)-glycine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. Its glycine backbone provides flexibility, while the 2-hydroxybenzyl group offers specific binding capabilities. This combination makes it a versatile compound for various applications.

Properties

CAS No.

2233-84-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13)

InChI Key

FZQZIWPHRQKFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nine grams of glycine were dissolved in 60 ml of a 2N sodium hydroxide aqueous solution. To the solution were then added 12 ml of salicylaldehyde and 1.3 g of sodium boron hydride in this order. After the mixture was stirred for 1 hour, 12 ml of salicylaldehyde and 1.3 g of sodium boron hydride were added thereto again. After the resulting mixture was stirred at room temperature for 1 hour, the insoluble matter was separated through filtration, and the filtrate was extracted with diethyl ether. The extract was adjusted to a pH of 4 with hydrochloric acid to obtain 17 g of N-(2 -hydroxybenzyl) glycine. Various N-(2-hydroxybenzyl) amino acids were obtained in the same manner.
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